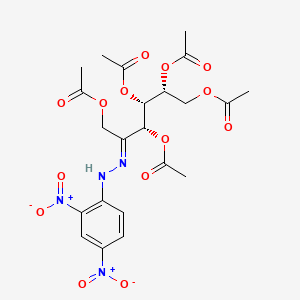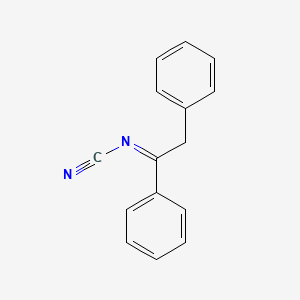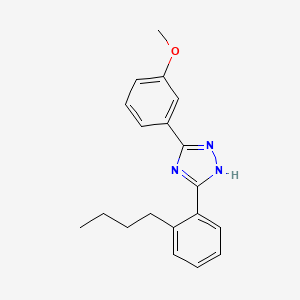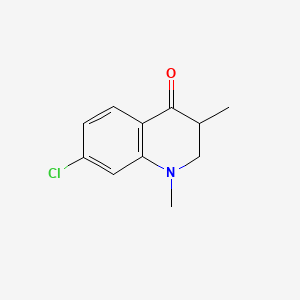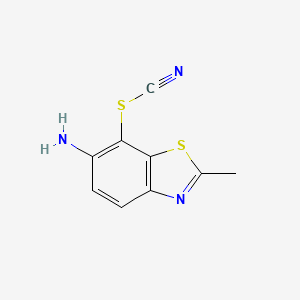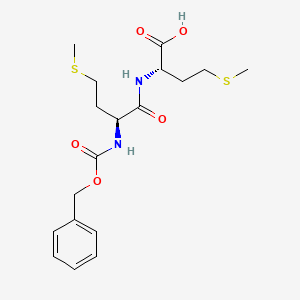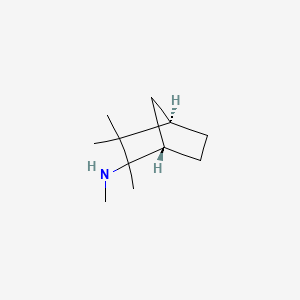
Mecamylamine base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mecamylamine is a secondary aliphatic amine and a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors. It was first introduced in the 1950s as an antihypertensive drug. The compound is known for its ability to cross the blood-brain barrier, making it effective in treating various central nervous system disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mecamylamine can be synthesized through several methods, one of which involves the reaction of 2,3,3-trimethylbicyclo[2.2.1]heptane-2-amine with formaldehyde and hydrogen cyanide. This reaction forms the intermediate 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carbonitrile, which is then reduced to mecamylamine using hydrogen in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of mecamylamine typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Mecamylamine undergoes various chemical reactions, including:
Oxidation: Mecamylamine can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to its amine form using hydrogenation techniques.
Substitution: Mecamylamine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides of mecamylamine.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mecamylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for studying nicotinic acetylcholine receptor antagonists.
Biology: Employed in studies investigating the role of nicotinic receptors in various biological processes.
Medicine: Used in research on hypertension, nicotine addiction, Tourette syndrome, and major depressive disorder. .
Industry: Utilized in the development of new pharmaceuticals targeting nicotinic receptors.
Mechanism of Action
Mecamylamine acts by blocking nicotinic acetylcholine receptors, preventing the stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings. This results in reduced sympathetic tone, vasodilation, and decreased cardiac output, leading to its antihypertensive effects. The compound’s ability to cross the blood-brain barrier allows it to exert effects on the central nervous system, making it useful in treating various neurological disorders .
Comparison with Similar Compounds
Hexamethonium: Another ganglionic blocker used for hypertension but less effective in crossing the blood-brain barrier.
Trimethaphan: A short-acting ganglionic blocker used in hypertensive emergencies.
Nicotine: An agonist of nicotinic acetylcholine receptors, contrasting with mecamylamine’s antagonistic properties
Uniqueness of Mecamylamine: Mecamylamine’s ability to cross the blood-brain barrier and its non-selective antagonism of nicotinic receptors make it unique among ganglionic blockers. This property allows it to be used in a broader range of therapeutic applications, particularly in central nervous system disorders .
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
(1S,4R)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3/t8-,9+,11?/m1/s1 |
InChI Key |
IMYZQPCYWPFTAG-VFXVZZSQSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@@H](C2)C1(C)NC)C |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


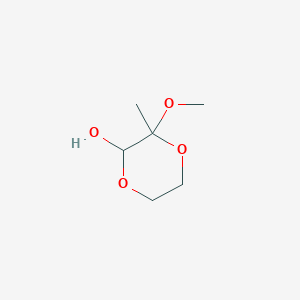

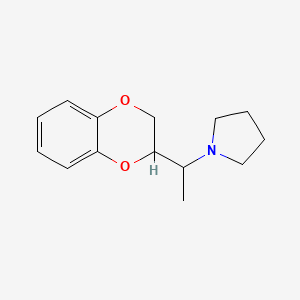
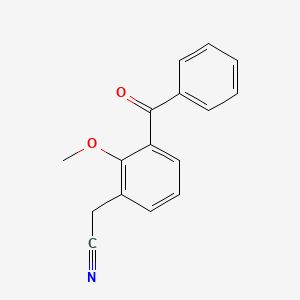
![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)
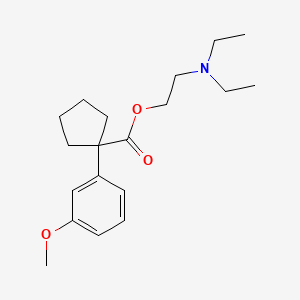

![Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13808892.png)
